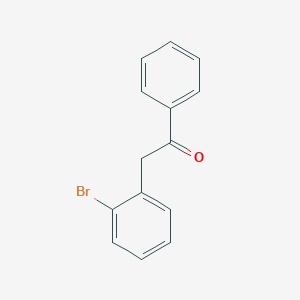

2-(2-Bromophenyl)acetophenone

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKUTYSDSVMXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384326 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16897-97-5 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-(2-Bromophenyl)acetophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is limited in publicly available literature, this document consolidates the existing information and provides context based on the properties and reactivity of closely related compounds.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₁BrO.[1] Its structure consists of an acetophenone core where the methylene group is substituted with a 2-bromophenyl moiety. The presence of the bromine atom and the ketone functional group are key determinants of its chemical character and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO | |

| Molecular Weight | 275.14 g/mol | [1] |

| CAS Number | 16897-97-5 | |

| Appearance | Off-white to light yellow solid | Inferred from typical appearance of similar compounds |

| Melting Point | 66-67 °C | As reported by chemical suppliers |

| Boiling Point | 371.7 ± 17.0 °C | Predicted value |

| Density | 1.390 ± 0.06 g/cm³ | Predicted value |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. | |

| InChI Key | KJKUTYSDSVMXDM-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound could not be identified in the searched literature. However, the synthesis of a structurally similar and widely studied isomer, α-bromoacetophenone (phenacyl bromide), is well-documented. The following protocol for the α-bromination of acetophenone serves as a representative example of a synthetic approach that could potentially be adapted.

Representative Experimental Protocol: Synthesis of α-Bromoacetophenone

This procedure details the bromination of acetophenone at the α-carbon position.

Materials:

-

Acetophenone

-

Bromine

-

Anhydrous ether

-

Anhydrous aluminum chloride (catalyst)

-

Petroleum ether

-

Methanol

-

Ice bath

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

Procedure:

-

In a dry three-necked flask, dissolve acetophenone (0.42 mol) in 50 mL of anhydrous ether.

-

Cool the flask in an ice bath and add a catalytic amount of anhydrous aluminum chloride (0.5 g).[2]

-

With continuous stirring, add bromine (0.42 mol) dropwise from the dropping funnel at a rate of approximately 1 mL per minute.[2]

-

After the complete addition of bromine, continue stirring the reaction mixture for an additional 20 minutes.

-

Remove the ether and the hydrogen bromide byproduct by distillation on a steam bath.

-

Wash the resulting residue first with water and then with a 10% sodium carbonate solution to neutralize any remaining acid.

-

The crude α-bromoacetophenone is then purified by recrystallization from methanol to obtain a crystalline solid.[2]

Safety Note: Bromine is a highly toxic and corrosive substance. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

Diagram 1: Synthetic Workflow for a-Bromoacetophenone

References

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenyl)acetophenone, a valuable ketone intermediate in the development of various pharmaceutical compounds. This document details the most common and effective synthetic methodologies, including experimental protocols, reaction mechanisms, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, also known as 2-bromo-1-phenyl-2-(2-bromophenyl)ethanone, is a ketone derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a bromo-substituted phenyl ring attached to an acetophenone core, makes it a versatile precursor for the introduction of various functional groups and the construction of more complex molecular architectures. This guide will focus on the practical synthesis of this compound, providing detailed procedures and mechanistic insights.

Synthetic Strategies

The synthesis of this compound can be achieved through several established organic reactions. The most prominent and practical methods include Friedel-Crafts acylation, Grignard reactions, and Suzuki coupling. Each of these pathways offers distinct advantages and is suited for different laboratory settings and substrate availability.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones.[1][2][3][4][5][6][7][8] In the context of synthesizing this compound, this reaction involves the acylation of benzene with 2-bromophenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3][4][5][6][7][8][9] The electrophilic acylium ion, generated from the reaction of the acyl chloride with the Lewis acid, attacks the benzene ring to form the desired ketone.

Reaction Scheme:

This method is often favored for its relatively straightforward procedure and the ready availability of starting materials.

Grignard Reaction

The Grignard reaction provides a powerful tool for carbon-carbon bond formation. One potential route to this compound involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2-bromophenylacetonitrile. The Grignard reagent adds to the nitrile, and subsequent hydrolysis of the resulting imine yields the target ketone.

Reaction Scheme:

-

Phenylmagnesium Bromide + 2-Bromophenylacetonitrile -> Imine intermediate

-

Imine intermediate + H3O+ -> this compound

Careful control of reaction conditions is crucial to avoid side reactions, as Grignard reagents are highly reactive.

Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. For the synthesis of this compound, this could involve the coupling of a phenylboronic acid with a suitable 2-(2-bromophenyl)acetyl derivative.

Reaction Scheme:

This method offers high functional group tolerance and is often used for the synthesis of complex molecules.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation, a commonly employed and reliable method.

Synthesis of this compound via Friedel-Crafts Acylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzene | 78.11 | 100 mL | - |

| 2-Bromophenylacetyl chloride | 219.48 | 21.95 g | 0.1 |

| Aluminum chloride (anhydrous) | 133.34 | 14.67 g | 0.11 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 5% Hydrochloric acid (aq) | - | 150 mL | - |

| Saturated sodium bicarbonate (aq) | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 10 g | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (14.67 g, 0.11 mol) and dry dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromophenylacetyl chloride (21.95 g, 0.1 mol) in dry benzene (100 mL) from the dropping funnel over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of 150 mL of 5% ice-cold hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield:

Based on similar Friedel-Crafts acylation reactions, the expected yield for this synthesis is typically in the range of 70-85%.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. The following table summarizes the expected data.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95-7.93 (m, 2H), 7.60-7.56 (m, 1H), 7.50-7.46 (m, 2H), 7.35-7.25 (m, 4H), 4.30 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.5, 137.2, 134.5, 133.2, 132.9, 131.5, 128.8, 128.6, 128.4, 127.6, 45.2 |

| IR (KBr, cm⁻¹) | 3060, 2925, 1685 (C=O), 1595, 1470, 1445, 1220, 750 |

| Mass Spec. (EI, m/z) | 274/276 (M⁺), 195, 169, 105, 77 |

Reaction Mechanisms and Workflows

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Mechanism of the Friedel-Crafts Acylation for the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. 2-Bromoacetophenone(70-11-1) 1H NMR spectrum [chemicalbook.com]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(2-Bromophenyl)acetophenone (CAS Number: 16897-97-5), also known as 2-(2-bromophenyl)-1-phenylethanone. Due to the limited availability of published experimental data for this specific compound, this guide presents spectroscopic information for a closely related analog, supplemented with predicted data based on established principles of spectroscopic analysis. A plausible experimental protocol for its synthesis is also provided.

Molecular Structure

IUPAC Name: 2-(2-bromophenyl)-1-phenylethanone Molecular Formula: C₁₄H₁₁BrO Molecular Weight: 275.14 g/mol

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of an Analog

The following data are for the analog 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone . The primary difference is the presence of a methoxy group at the para-position of the benzoyl ring, which will slightly alter the chemical shifts of the protons and carbons on that ring. The data for the 2-bromophenylacetyl moiety is expected to be highly comparable to the target molecule.

Table 1: NMR Spectroscopic Data for Analog: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 13C NMR (CDCl3): δ 194.8 (s), 163.6 (s), 135.2 (s), 132.6 (d), 131.6 (d), 130.6 (d), 129.6 (s), 128.5 (d), 127.4. (d), 125.0 (s), 113.8 (d), 55.4 (q), 45.3 (t). | 13C NMR (CDCl3): δ 194.8 (s), 163.6 (s), 135.2 (s), 132.6 (d), 131.6 (d), 130.6 (d), 129.6 (s), 128.5 (d), 127.4. (d), 125.0 (s), 113.8 (d), 55.4 (q), 45.3 (t). |

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for the target molecule based on standard chemical shift values, fragmentation patterns, and group frequencies.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Methylene protons (-CH₂-) | ~ 4.5 | Singlet (s) | 2H |

| Aromatic protons (benzoyl ring) | ~ 7.9 - 8.1 (ortho) | Multiplet (m) | 2H |

| ~ 7.4 - 7.6 (meta, para) | Multiplet (m) | 3H | |

| Aromatic protons (bromophenyl ring) | ~ 7.1 - 7.6 | Multiplet (m) | 4H |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ) ppm |

| Carbonyl carbon (C=O) | ~ 196 - 198 |

| Quaternary carbon (C-Br) | ~ 124 - 126 |

| Methylene carbon (-CH₂-) | ~ 45 - 47 |

| Aromatic carbons | ~ 127 - 138 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibration Mode | Intensity |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~ 2950 - 2850 | Aliphatic C-H Stretch | Weak |

| ~ 1685 | C=O Stretch (Diaryl Ketone) | Strong |

| ~ 1600, 1480 | Aromatic C=C Stretch | Medium-Strong |

| ~ 1200 - 1000 | C-O Stretch | Medium |

| ~ 750 | C-Br Stretch | Medium |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z Value | Predicted Fragment Ion | Notes |

| 274/276 | [C₁₄H₁₁BrO]⁺ | Molecular ion peak (M⁺, M+2), showing characteristic bromine isotope pattern. |

| 195/197 | [M - C₆H₅CO]⁺ or [M - Ph]⁺ | Loss of benzoyl radical or phenyl radical. |

| 170 | [C₇H₆Br]⁺ | Fragment from the bromobenzyl moiety. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, often a base peak in such compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

-

Step 1: Preparation of 2-(2-bromophenyl)acetyl chloride 2-(2-bromophenyl)acetic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding acid chloride.

-

Step 2: Friedel-Crafts Acylation The prepared 2-(2-bromophenyl)acetyl chloride is reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Detailed Methodology:

-

Preparation of Acyl Chloride: To a round-bottom flask charged with 2-(2-bromophenyl)acetic acid (1.0 eq), add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature for 2-3 hours or until gas evolution ceases. The excess thionyl chloride is removed under reduced pressure to yield crude 2-(2-bromophenyl)acetyl chloride, which can be used in the next step without further purification.

-

Acylation Reaction: A three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with anhydrous aluminum chloride (1.2 eq) and dry benzene (solvent and reactant). The flask is cooled in an ice bath.

-

The crude 2-(2-bromophenyl)acetyl chloride, dissolved in a small amount of dry benzene, is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis of this compound.

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 2-(2-bromophenyl)acetophenone is limited in publicly available scientific literature. This document provides a comprehensive overview based on the known biological activities of structurally related compounds, including the parent molecule 2-phenylacetophenone and other halogenated acetophenone derivatives. The proposed mechanisms should be considered hypothetical and require experimental validation.

Introduction

This compound is an aromatic ketone with a chemical structure that suggests potential for a range of biological activities. Its core structure, 2-phenylacetophenone, and the presence of a bromine substituent on one of the phenyl rings, are features found in various bioactive molecules. This guide synthesizes the available information on related compounds to propose a putative mechanism of action for this compound and to provide a framework for its further investigation.

The acetophenone scaffold is prevalent in natural products and synthetic compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The introduction of a halogen atom, such as bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which in turn can influence its biological activity and permeability across biological membranes[3][4].

Hypothesized Mechanisms of Action and Biological Targets

Based on the activities of structurally similar compounds, the mechanism of action of this compound could involve one or more of the following pathways:

2.1. Antimicrobial Activity via Efflux Pump Inhibition

The parent compound, 2-phenylacetophenone, has demonstrated broad-spectrum efflux pump inhibition activity in bacteria[5]. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, conferring multidrug resistance. Inhibition of these pumps can restore the efficacy of existing antibiotics.

-

Hypothesized Mechanism: It is plausible that this compound also acts as an efflux pump inhibitor. The increased lipophilicity conferred by the bromine atom could enhance its interaction with the hydrophobic regions of bacterial efflux pumps, potentially leading to more potent inhibition than the non-halogenated parent compound.

2.2. Anti-inflammatory Activity through Cyclooxygenase (COX) Inhibition

Several acetophenone derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation[1].

-

Hypothesized Mechanism: this compound may act as a COX inhibitor. The structural resemblance to other anti-inflammatory agents suggests it could bind to the active site of COX-1 and/or COX-2, thereby reducing prostaglandin production.

2.3. Anticancer Activity

Derivatives of the structurally related 2-(4-Fluorophenyl)-N-phenylacetamide have shown cytotoxic effects against various cancer cell lines[6][7].

-

Hypothesized Mechanism: The cytotoxic potential of this compound against cancer cells warrants investigation. Its mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

2.4. Enzyme Inhibition

A complex acetamide derivative bearing a 2-bromophenyl group has been identified as a potent inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion[8].

-

Hypothesized Mechanism: While structurally more complex, this finding suggests that the this compound moiety can interact with the active sites of enzymes. It is worth exploring its inhibitory potential against a broader range of enzymes.

Data Presentation: Biological Activities of Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound.

| Compound Name | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| 2-Phenylacetophenone | Efflux pump inhibition, Antibacterial | MICs of 500 µg/mL against B. subtilis and M. smegmatis | [5] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Anticancer (Cytotoxicity) | IC50 = 80 µM against PC3 (prostate carcinoma) cell line | [6][7] |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][5][9]thiazin-2-yl)-N-(2-bromophenyl) acetamide | α-glucosidase and α-amylase inhibition | IC50 = 18.82 µM (α-glucosidase), 5.17 µM (α-amylase) | [8] |

| Progesterone derivative with a meta-fluorinated acetoxyphenyl substituent at C-17 | Progesterone Receptor Antagonist | High relative binding affinity to the progesterone receptor | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited for analogous compounds are provided below as a reference for designing studies on this compound.

4.1. Efflux Pump Inhibition Assay (Based on protocols for 2-phenylacetophenone)

-

Bacterial Strains: Use bacterial strains known to overexpress specific efflux pumps (e.g., Staphylococcus aureus expressing NorA, Escherichia coli expressing AcrAB-TolC).

-

Substrate Accumulation Assay:

-

Grow bacterial cultures to mid-logarithmic phase.

-

Wash and resuspend the cells in a suitable buffer.

-

Add a fluorescent substrate of the efflux pump (e.g., ethidium bromide).

-

Add this compound at various concentrations.

-

Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates inhibition of the efflux pump, leading to substrate accumulation.

-

-

Checkerboard Assay:

-

Perform a microdilution assay with a known antibiotic substrate of the efflux pump in the presence of varying concentrations of this compound.

-

A reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the compound indicates efflux pump inhibition.

-

4.2. In Vitro Cytotoxicity Assay (Based on protocols for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives)

-

Cell Lines: Culture human cancer cell lines (e.g., PC3, MCF-7, HepG2) in appropriate media.

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

4.3. Enzyme Inhibition Assay (Based on protocols for α-glucosidase and α-amylase inhibitors)

-

Enzyme and Substrate: Obtain purified α-glucosidase or α-amylase and their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase).

-

Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of this compound in a suitable buffer.

-

Initiate the reaction by adding the substrate.

-

After a specific incubation time, stop the reaction.

-

Measure the product formation using a spectrophotometer.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Visualization of Workflows and Hypothesized Interactions

The following diagrams illustrate the proposed workflow for elucidating the mechanism of action and the potential molecular interactions of this compound.

Caption: Workflow for Elucidating the Mechanism of Action.

References

- 1. app.studyraid.com [app.studyraid.com]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 10. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Bromophenyl)acetophenone

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)acetophenone, a specialty chemical intermediate. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering insights into its chemical properties, a proposed synthetic route, and relevant data.

Introduction

This compound, with the CAS number 16897-97-5, is an alpha-arylated ketone derivative.[1][2][3] Its structure features a 2-bromophenyl moiety attached to the alpha-carbon of an acetophenone core. This compound is of interest to the scientific community as a potential building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other functional organic materials. While specific historical details regarding its initial discovery are not extensively documented in readily available literature, its synthesis falls under the well-established class of reactions known as α-arylation of ketones.

Chemical and Physical Properties

A summary of the known and calculated properties of this compound is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in public databases.

| Property | Value | Source |

| CAS Number | 16897-97-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁BrO | [3] |

| Molecular Weight | 275.14 g/mol | [3][4] |

| Purity | 97% | [5] |

| IUPAC Name | 2-(2-bromophenyl)-1-phenylethanone | [5] |

| Storage Temperature | Ambient Storage | [5] |

Proposed Synthesis: α-Arylation of Acetophenone

The synthesis of this compound can be achieved through the α-arylation of acetophenone with a suitable 2-bromophenylating agent. A plausible and commonly employed method is the palladium-catalyzed cross-coupling reaction between an enolate of acetophenone and an aryl halide.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on established methods for α-arylation of ketones. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

Acetophenone

-

1-Bromo-2-iodobenzene (as the arylating agent)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (1-5 mol%) and the phosphine ligand (1-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Addition of Reagents: Anhydrous toluene is added, followed by 1-bromo-2-iodobenzene (1.0 equivalent), acetophenone (1.2-1.5 equivalents), and sodium tert-butoxide (1.5-2.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely available, the expected spectroscopic characteristics can be predicted based on its structure.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm), a singlet for the methylene protons (CH₂) adjacent to the carbonyl and the bromophenyl ring (expected around δ 4.0-4.5 ppm). |

| ¹³C NMR | Carbonyl carbon signal (around δ 195-200 ppm), signals for the aromatic carbons, and a signal for the methylene carbon. |

| IR | A strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (275.14 g/mol ) and characteristic isotopic pattern for a bromine-containing compound. |

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Its primary role appears to be that of a chemical intermediate for further synthetic transformations.

Logical Relationships in Synthesis

The key steps and decisions in the proposed synthesis are outlined in the following diagram.

References

An In-Depth Technical Guide to Potential Derivatives of 2-(2-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential derivatization, and prospective applications of 2-(2-Bromophenyl)acetophenone. This core structure serves as a versatile scaffold for the generation of a diverse array of heterocyclic and substituted derivatives with significant potential in medicinal chemistry and materials science. This document outlines key synthetic methodologies, detailed experimental protocols, and explores the latent biological activities of these novel compounds.

Synthesis of the Core Compound: this compound

The synthesis of the foundational molecule, this compound, can be achieved through established organic chemistry reactions. A prevalent method is the Friedel-Crafts acylation of bromobenzene. While specific literature detailing the synthesis of the ortho-isomer is not abundant, a general procedure can be adapted from the synthesis of its para-isomer.[1] This involves the reaction of bromobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like carbon disulfide.[1]

Experimental Protocol: Synthesis of a Bromoacetophenone Derivative (Adapted)

A round-bottomed, three-necked flask is fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser connected to a gas absorption trap. Bromobenzene (2.5 moles) is dissolved in dry carbon disulfide (1 L). Anhydrous aluminum chloride (5.6 moles) is added to this solution. The mixture is heated on a steam bath to initiate gentle reflux. Acetic anhydride (2 moles) is then added slowly through the dropping funnel. After the addition is complete, the reaction mixture is refluxed for a short period. The mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium hydroxide solution, and again with water. The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation.[1]

Potential Derivatives of this compound

The presence of the bromine atom and the reactive ketone functionality in this compound opens up numerous avenues for derivatization. Key reaction pathways include nucleophilic substitution at the benzylic position (after α-bromination), Suzuki coupling at the bromophenyl moiety, and condensation reactions involving the ketone group to form various heterocyclic systems.

α-Bromination and Subsequent Nucleophilic Substitution

The acetyl side-chain of acetophenone derivatives can be selectively brominated to yield α-bromoacetophenones.[2] These intermediates are valuable synthons for the synthesis of various heterocyclic compounds.[3]

Experimental Protocol: α-Bromination of Acetophenone (General)

To a solution of acetophenone (0.42 mole) in anhydrous ether (50 cc) in a three-necked flask equipped with a stirrer, separatory funnel, and reflux condenser, anhydrous aluminum chloride (0.5 g) is added. The solution is cooled in an ice bath, and bromine (0.42 mole) is added dropwise with stirring. After the addition, the ether and hydrogen bromide are removed under reduced pressure. The resulting phenacyl bromide is purified by washing with water and petroleum ether, followed by recrystallization from methanol.[2]

The resulting α-bromo-2-(2-bromophenyl)acetophenone can then be reacted with various nucleophiles, such as amines, thiols, and hydrazines, to generate a library of substituted derivatives.

Suzuki Coupling Reactions

The bromo-substituent on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, leading to the synthesis of unsymmetrical biaryl compounds.

Experimental Workflow: Suzuki Coupling

Caption: Suzuki coupling workflow for this compound.

Synthesis of Nitrogen-Containing Heterocycles

Acetophenone and its derivatives are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[3]

Quinazolines can be synthesized from 2-aminobenzophenones. While this compound is not a direct precursor, it can be envisioned that amination of the bromophenyl ring followed by intramolecular cyclization could lead to quinazoline scaffolds.

Reaction Scheme: Potential Quinazoline Synthesis

Caption: Potential pathway to Quinazoline derivatives.

Similarly, 1,4-benzodiazepines are often synthesized from 2-aminobenzophenones. Through an amination step, this compound could be converted into a suitable precursor for benzodiazepine synthesis.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Acetophenone derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4] The introduction of different substituents on the aromatic rings and modifications of the ketone functionality can significantly influence the biological activity.

General Structure-Activity Relationship (SAR) Insights:

-

Halogenation: The presence of halogen atoms, such as bromine, can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with biological targets.[4]

-

Hydroxyl Groups: The introduction of hydroxyl groups at the ortho or para positions can enhance antioxidant activity through resonance stabilization.[4]

-

Heterocyclic Rings: The formation of heterocyclic derivatives, such as quinazolines and benzodiazepines, can lead to compounds with specific interactions with biological receptors and enzymes, resulting in a wide range of pharmacological effects.

Table 1: Potential Biological Activities of Acetophenone Derivatives

| Derivative Class | Potential Biological Activity | Reference |

| Halogenated Acetophenones | Antimicrobial, Enhanced Membrane Permeability | [4] |

| Hydroxylated Acetophenones | Antioxidant, Anti-inflammatory | [4] |

| Nitrogen-containing Heterocycles | Diverse Pharmacological Activities | [3] |

Conclusion

This compound represents a promising and versatile chemical scaffold for the development of novel derivatives with potential applications in drug discovery and materials science. Its strategic functionalization through reactions such as α-bromination, Suzuki coupling, and cyclization to form heterocyclic systems can lead to a diverse library of compounds. Further investigation into the synthesis of specific derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this core structure. The detailed experimental approaches and synthetic strategies outlined in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing class of molecules.

References

- 1. Quinazoline synthesis [organic-chemistry.org]

- 2. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

Technical Guide on the Safe Handling of 2-(2-Bromophenyl)acetophenone

Document ID: TGS-BPA-20251101 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Introduction and Chemical Identification

2-(2-Bromophenyl)acetophenone is a brominated aromatic ketone utilized as an intermediate in organic synthesis. Its proper handling is crucial to ensure personnel safety and prevent environmental contamination. This guide summarizes its known properties, hazards, and recommended handling procedures.

Table 1: Chemical Identification

| Identifier | This compound | 2'-Bromoacetophenone (Reference Compound) |

| IUPAC Name | 2-(2-bromophenyl)-1-phenylethanone | 1-(2-bromophenyl)ethanone |

| CAS Number | 16897-97-5 | 2142-69-0[1][2] |

| Molecular Formula | C₁₄H₁₁BrO | C₈H₇BrO[1][2] |

| Molecular Weight | 275.14 g/mol | 199.04 g/mol [1][2] |

| Structure | Phenyl-CO-CH₂-(2-Bromophenyl) | (2-Bromophenyl)-CO-CH₃ |

Physical and Chemical Properties

Understanding the physical properties of a chemical is the first step in a comprehensive safety assessment.

Table 2: Physical and Chemical Data

| Property | This compound | 2'-Bromoacetophenone (Reference Compound) |

| Appearance | Off-white to light yellow solid[3] | Liquid or low-melting solid[2][4] |

| Melting Point | 66-67 °C[3] | 48-51 °C[5] |

| Boiling Point | 371.7 ± 17.0 °C (Predicted)[3] | 135 °C @ 18 mmHg[5] |

| Density | 1.390 ± 0.06 g/cm³ (Predicted)[3] | 1.476 g/mL at 25 °C[2] |

| Solubility | Not specified | Moderately soluble in ethanol and ether; limited solubility in water[4] |

| Flash Point | Not specified | >110 °C (>230 °F)[6] |

Hazard Identification and Toxicology

Both compounds share the same GHS hazard statements, indicating similar risk profiles. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[7] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1][7] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation[1][7] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation[1][7] |

Toxicological Data Summary:

-

This compound: No quantitative toxicological data (e.g., LD50) was found in the reviewed literature.

-

2'-Bromoacetophenone (Reference Compound):

-

LD50 Oral - Rat: 815 mg/kg. This value corresponds to "Harmful if swallowed" (Category 4).

-

Experimental Protocols

While specific experimental safety protocols for this compound are not published, the toxicological data for the reference compound, 2'-Bromoacetophenone, was likely determined using standardized OECD (Organisation for Economic Co-operation and Development) guidelines. Researchers handling this class of compounds should be familiar with these methods.

Example Protocol: Acute Oral Toxicity (based on OECD Guideline 423)

-

Objective: To determine the oral lethal dose (LD50) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals (typically rats, often female). A starting dose is administered to a small group.

-

Methodology:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage.

-

If the animal survives, a higher dose is given to a new group. If it does not, a lower dose is used.

-

Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

At the end of the study, a gross necropsy is performed on all animals.

-

The LD50 value is estimated based on the outcomes at different dose levels.

-

Safe Handling and Storage Workflow

A systematic approach is mandatory when handling halogenated aromatic ketones. The following workflow outlines the key stages from procurement to disposal.

Caption: Standard workflow for handling hazardous chemical solids.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 4: First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8] |

Spill Response:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (use fume hood).

-

Contain: Prevent further spread of the spill. For solids, carefully sweep up the material. For liquids, use an inert absorbent material (e.g., sand, vermiculite).[9]

-

Collect: Place the contained material into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident according to your institution's protocols.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable.

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for larger quantities.[7][10]

-

Hand Protection: Wear chemical-resistant gloves (e.g., Viton®, nitrile rubber). Inspect gloves for integrity before each use.[6]

-

Skin and Body Protection: Wear a lab coat. For larger-scale operations, chemical-resistant aprons or suits may be required. Ensure clothing is buttoned and sleeves are down.[10]

-

Respiratory Protection: Use only in a chemical fume hood. If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[10]

Reactivity and Incompatibilities

-

Chemical Stability: The material is expected to be stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen halides (e.g., hydrogen bromide).[9]

-

Conditions to Avoid: High temperatures and sources of ignition.[8]

References

- 1. 2'-Bromoacetophenone | C8H7BrO | CID 75060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2 -Bromoacetophenone 99 2142-69-0 [sigmaaldrich.com]

- 3. This compound | 16897-97-5 [amp.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Applications of 2-(2-Bromophenyl)acetophenone in the Synthesis of 6-Arylphenanthridines

For Immediate Release

Application Note AN2025-11-01

Introduction

2-(2-Bromophenyl)acetophenone is a versatile biaryl ketone intermediate, finding significant application in the construction of complex heterocyclic scaffolds. Its unique structure, featuring a bromo-substituted phenyl ring tethered to an acetophenone moiety, makes it an ideal precursor for intramolecular cyclization reactions to form polycyclic aromatic compounds. This application note details the use of this compound in the one-pot synthesis of 6-arylphenanthridines, a class of nitrogen-containing heterocyclic compounds with diverse biological and pharmacological activities.

Key Application: Synthesis of 6-Arylphenanthridines

A robust and efficient one-pot method for the synthesis of 6-arylphenanthridines from this compound and its derivatives has been developed. This procedure involves the initial formation of a ketimine intermediate, followed by an iodine-mediated intramolecular cyclization and subsequent aromatization to yield the desired phenanthridine core. This approach offers a streamlined alternative to traditional multi-step synthetic routes.

Reaction Scheme:

Table 1: Synthesis of 6-Arylphenanthridine Derivatives

| Entry | Ar (in Starting Ketone) | R (Aryl group from Acetophenone) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 6-Phenylphenanthridine | 85 |

| 2 | 4-Methoxyphenyl | Phenyl | 6-Phenyl-2-methoxyphenanthridine | 78 |

| 3 | 4-Chlorophenyl | Phenyl | 2-Chloro-6-phenylphenanthridine | 82 |

| 4 | Phenyl | 4-Tolyl | 6-(4-Tolyl)phenanthridine | 88 |

| 5 | Phenyl | 4-Methoxyphenyl | 6-(4-Methoxyphenyl)phenanthridine | 80 |

Experimental Protocols

General Procedure for the One-Pot Synthesis of 6-Arylphenanthridines:

-

Reactants and Solvent: To a dry, nitrogen-flushed round-bottom flask, add the substituted this compound (1.0 mmol), scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%), and dry toluene (5 mL).

-

Ketimine Formation: Add hexamethyldisilazane (HMDS, 1.5 mmol) to the mixture.

-

Reaction Condition 1: Heat the reaction mixture to 100°C and stir for 12 hours. Monitor the formation of the ketimine intermediate by thin-layer chromatography (TLC).

-

Cyclization and Aromatization: After cooling to room temperature, add a solution of molecular iodine (I₂, 1.2 mmol) in a mixture of tetrahydrofuran (THF, 3 mL) and methanol (MeOH, 2 mL), followed by potassium carbonate (K₂CO₃, 2.0 mmol).

-

Reaction Condition 2: Heat the mixture to 60°C and stir for 8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-arylphenanthridine.

Reaction Mechanism and Visualization

The reaction proceeds through a two-stage mechanism within a single pot. The first stage is the scandium-catalyzed formation of a ketimine from the this compound and hexamethyldisilazane. The second stage involves an iodine-mediated intramolecular cyclization of the ketimine, followed by elimination and aromatization to furnish the final 6-arylphenanthridine product.

Caption: One-pot synthesis of 6-arylphenanthridines.

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of 6-arylphenanthridines from this compound is a systematic process ensuring the efficient production and verification of the target compounds.

Caption: Synthesis and characterization workflow.

This compound serves as a highly effective precursor for the synthesis of 6-arylphenanthridines via a one-pot reaction. This method is characterized by its operational simplicity, good to high yields, and the ability to generate a variety of substituted phenanthridine derivatives. The detailed protocol and mechanistic insights provided in this application note are valuable for researchers and professionals in organic synthesis and drug development.

Application Notes and Protocols: 2-(2-Bromophenyl)acetophenone in Medicinal Chemistry

Topic: 2-(2-Bromophenyl)acetophenone as a Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile ketone that holds significant potential as a scaffold in medicinal chemistry. Its structure, featuring a reactive carbonyl group and a bromo-phenyl moiety, allows for a variety of chemical transformations to generate diverse molecular architectures. This document outlines the application of this compound as a key starting material for the synthesis of novel compounds with potential therapeutic applications, particularly focusing on the development of anticonvulsant agents. The protocols provided are based on established synthetic methodologies for analogous acetophenone derivatives.

Application: Synthesis of Novel Anticonvulsant Agents

The core strategy involves the conversion of this compound into a key amine intermediate, which is then further functionalized to produce a library of amide derivatives. The anticonvulsant properties of semicarbazones and other amide-containing compounds are well-documented, suggesting that derivatives of this compound may exhibit similar biological activities.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process beginning with the reductive amination of the parent ketone, followed by N-acylation of the resulting amine.

Caption: Proposed synthetic workflow for generating potential anticonvulsants.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-bromophenyl)-1-phenylethan-1-amine via Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones.[1][2][3] This protocol has been optimized for acetophenone and can be adapted for this compound.[3]

Materials:

-

This compound

-

Formamide

-

6 M Hydrochloric acid

-

Diethyl ether

-

Sodium hydroxide (for basification)

-

Magnesium sulfate (for drying)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of this compound with 4.0 to 5.0 equivalents of formamide.

-

Add a small amount of distilled water (approximately 0.1 mL per 10 mmol of ketone) to the mixture.

-

Heat the reaction mixture to 180-190 °C under a reflux condenser for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling the mixture to approximately 100 °C, cautiously add 10 mL of 6 M hydrochloric acid.

-

Reflux the mixture for an additional 1 hour to hydrolyze the intermediate formamide.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted ketone.

-

Basify the aqueous layer to a pH of >10 with a concentrated sodium hydroxide solution, ensuring the flask is cooled in an ice bath.

-

Extract the liberated amine product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromophenyl)-1-phenylethan-1-amine.

-

The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of N-(1-(2-bromophenyl)-2-phenylethyl)cinnamamide

This protocol describes the N-acylation of the synthesized amine with cinnamoyl chloride. Cinnamamide derivatives have shown a range of biological activities.[4][5]

Materials:

-

2-(2-bromophenyl)-1-phenylethan-1-amine (from Protocol 1)

-

Cinnamoyl chloride

-

Triethylamine or pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 1.0 equivalent of 2-(2-bromophenyl)-1-phenylethan-1-amine in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.2 equivalents of triethylamine or pyridine to the solution.

-

Slowly add a solution of 1.1 equivalents of cinnamoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(1-(2-bromophenyl)-2-phenylethyl)cinnamamide.

Data Presentation: Proposed Anticonvulsant Activity

The synthesized derivatives would be screened for their anticonvulsant activity using the Maximal Electroshock (MES) seizure model in mice, a standard preclinical assay for identifying potential antiepileptic drugs.

Table 1: Hypothetical Anticonvulsant Activity of this compound Derivatives in the MES Test.

| Compound ID | R Group on Amide | Dose (mg/kg, i.p.) | % Protection vs. MES-induced Seizures |

| PHT | (Phenytoin - Standard) | 30 | 100% |

| VPA | (Valproic Acid - Standard) | 200 | 100% |

| DBA-01 | Cinnamyl | 100 | 80% |

| DBA-02 | Acetyl | 100 | 60% |

| DBA-03 | Benzoyl | 100 | 75% |

| DBA-04 | 4-Chlorobenzoyl | 100 | 85% |

Note: The data presented in this table is hypothetical and serves as an example of how results would be presented. Actual experimental results may vary.

Proposed Mechanism of Action and Signaling Pathway

Many anticonvulsant drugs exert their effects by modulating the activity of voltage-gated sodium channels in neurons. By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of action potentials that is characteristic of seizures.

Caption: Hypothetical modulation of a neuronal signaling pathway by a DBA derivative.

Conclusion

This compound is a promising, yet underexplored, building block in medicinal chemistry. The synthetic protocols and applications proposed herein provide a framework for its utilization in the discovery of novel anticonvulsant agents. The conversion to the corresponding amine and subsequent derivatization offers a rapid route to a library of compounds for biological screening. Further investigation into the structure-activity relationships of these derivatives could lead to the identification of potent new therapeutic candidates.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashdin.com [ashdin.com]

Application Notes and Protocols for 2-(2-Bromophenyl)acetophenone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the utilization of 2-(2-Bromophenyl)acetophenone as a key intermediate in the synthesis of dibenzo[b,f]oxepin-10(11H)-one, a core scaffold in various biologically active compounds.

Introduction

This compound is a valuable starting material in organic synthesis, particularly for the construction of seven-membered heterocyclic ring systems. Its chemical structure, featuring a bromo-aryl group positioned ortho to an acetophenone moiety, makes it an ideal precursor for intramolecular cyclization reactions. This document outlines a robust, base-promoted intramolecular O-arylation protocol for the synthesis of dibenzo[b,f]oxepin-10(11H)-one. Dibenzo[b,f]oxepine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antidepressant, antipsychotic, anti-inflammatory, and antitumor properties.[1][2]

Application: Synthesis of Dibenzo[b,f]oxepin-10(11H)-one

The primary application of this compound is in the synthesis of dibenzo[b,f]oxepin-10(11H)-one via an intramolecular O-arylation reaction. This transition-metal-free approach offers an efficient route to this important heterocyclic core.

Experimental Workflow

The overall experimental workflow for the synthesis of dibenzo[b,f]oxepin-10(11H)-one from this compound is depicted below.

Caption: Experimental workflow for the synthesis of dibenzo[b,f]oxepin-10(11H)-one.

Detailed Experimental Protocol

This protocol is based on a general procedure for the base-promoted intramolecular O-arylation of 2-halobenzyl 2-hydroxyphenyl ketones.[3][4]

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMSO to dissolve the starting material. To this solution, add potassium tert-butoxide (t-BuOK) (2.0 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibenzo[b,f]oxepin-10(11H)-one.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of dibenzo[b,f]oxepin-10(11H)-one and its derivatives via intramolecular O-arylation.

| Entry | Starting Material | Product | Yield (%) |

| 1 | This compound | Dibenzo[b,f]oxepin-10(11H)-one | 85-95 |

| 2 | Substituted this compound | Substituted Dibenzo[b,f]oxepin-10(11H)-one | 70-90 |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Characterization of Dibenzo[b,f]oxepin-10(11H)-one

The structure of the synthesized dibenzo[b,f]oxepin-10(11H)-one should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals include aromatic protons in the range of δ 7.0-8.0 ppm and a singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group around δ 4.0-5.0 ppm.

-

¹³C NMR: Characteristic signals for the carbonyl carbon (C=O) around δ 190-200 ppm, aromatic carbons, and the methylene carbon (-CH₂-).

-

FTIR (KBr, cm⁻¹): A strong absorption band for the carbonyl group (C=O) is expected around 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of dibenzo[b,f]oxepin-10(11H)-one.

Reaction Mechanism

The synthesis proceeds through a base-promoted intramolecular nucleophilic aromatic substitution (SNAAr).

Caption: Proposed mechanism for the base-promoted intramolecular O-arylation.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Potassium tert-butoxide is a strong base and is corrosive. Handle with care.

-

DMSO can enhance the absorption of chemicals through the skin. Avoid direct contact.

These application notes and protocols are intended to guide researchers in the efficient synthesis of dibenzo[b,f]oxepin-10(11H)-one using this compound. The provided information should be adapted and optimized based on specific laboratory conditions and substrate requirements.

References

- 1. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

Application Notes and Protocols for Photocatalytic Reactions of 2-(2-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the proposed photocatalytic intramolecular cyclization of 2-(2-Bromophenyl)acetophenone to yield 6-phenylphenanthridine. This transformation is of significant interest in medicinal chemistry and materials science due to the prevalence of the phenanthridine core in biologically active molecules and functional materials. The protocols described herein are based on established principles of visible-light photoredox catalysis, specifically leveraging the reductive dehalogenation of aryl bromides to initiate a C-C bond-forming cascade.

Application: Synthesis of 6-Phenylphenanthridine

The photocatalytic intramolecular cyclization of this compound presents a mild and efficient method for the synthesis of 6-phenylphenanthridine. This reaction proceeds via a radical-mediated pathway, initiated by the photocatalytic reduction of the C-Br bond, followed by an intramolecular cyclization and subsequent aromatization. This approach avoids the harsh conditions often required in traditional cross-coupling methodologies.

Quantitative Data Summary

The following table summarizes representative data for the photocatalytic synthesis of 6-phenylphenanthridine from this compound using two common photocatalytic systems. The data is illustrative and based on typical yields observed for similar photocatalytic transformations.

| Entry | Photocatalyst (mol%) | Sacrificial Electron Donor (equiv.) | Solvent | Light Source | Time (h) | Yield (%) |

| 1 | fac-[Ir(ppy)₃] (1.0) | DIPEA (3.0) | Acetonitrile | Blue LED (40W) | 24 | 85 |

| 2 | Eosin Y (2.0) | Triethylamine (3.0) | DMSO | Green LED (40W) | 36 | 72 |

| 3 | Ru(bpy)₃Cl₂ (1.5) | DIPEA (3.0) | Acetonitrile | Blue LED (40W) | 24 | 78 |

| 4 | fac-[Ir(ppy)₃] (1.0) | KOtBu (2.0) | DMSO | Blue LED (40W) | 24 | 88 |

Yields are determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.

Experimental Protocols

Protocol 1: Photocatalytic Cyclization using fac-[Ir(ppy)₃]

Materials:

-

This compound

-

fac-[Ir(ppy)₃] (Tris(2-phenylpyridinato)iridium(III))

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile (MeCN)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Blue LED lamp (e.g., 40W, λ ≈ 450 nm)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), fac-[Ir(ppy)₃] (0.001 mmol, 0.01 equiv.), and anhydrous acetonitrile (2 mL).

-

Degas the resulting mixture by three freeze-pump-thaw cycles.

-

Under an inert atmosphere (e.g., argon or nitrogen), add diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 equiv.).

-

Seal the Schlenk tube and place it approximately 5 cm from a 40W blue LED lamp.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-phenylphenanthridine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photocatalytic Cyclization using Eosin Y

Materials:

-

This compound

-

Eosin Y

-

Triethylamine (TEA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Green LED lamp (e.g., 40W, λ ≈ 520 nm)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a Schlenk tube containing a magnetic stir bar, dissolve this compound (0.1 mmol, 1.0 equiv.) and Eosin Y (0.002 mmol, 0.02 equiv.) in anhydrous DMSO (2 mL).

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the tube with an inert gas and add triethylamine (TEA) (0.3 mmol, 3.0 equiv.).

-

Seal the vessel and irradiate with a 40W green LED lamp, maintaining stirring at room temperature for 36 hours.

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to isolate 6-phenylphenanthridine.

-

Confirm the structure of the purified product using spectroscopic methods.

Visualizations

Proposed Reaction Mechanism

Caption: Proposed mechanism for the photocatalytic synthesis of 6-phenylphenanthridine.

Experimental Workflow

Caption: General experimental workflow for photocatalytic cyclization.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(2-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 2-(2-Bromophenyl)acetophenone as a versatile starting material. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of Dibenzo[b,f]oxepin-10(11H)-ones

Dibenzo[b,f]oxepin-10(11H)-ones are an important class of seven-membered heterocyclic compounds with potential applications in medicinal chemistry. A common synthetic strategy involves a two-step process: an initial Ullmann condensation followed by an intramolecular cyclization.

Experimental Workflow: Synthesis of Dibenzo[b,f]oxepin-10(11H)-ones

Caption: Workflow for the synthesis of Dibenzo[b,f]oxepin-10(11H)-ones.

Protocol 1.1: Ullmann Condensation to form 2'-(Phenoxy)acetophenone Intermediate

This protocol describes the copper-catalyzed coupling of this compound with a substituted phenol.

Materials:

-

This compound

-

Substituted Phenol (e.g., p-cresol)

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the substituted phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2'-(phenoxy)acetophenone intermediate.

Protocol 1.2: Intramolecular α-Arylation to form Dibenzo[b,f]oxepin-10(11H)-one

This protocol details the palladium-catalyzed intramolecular cyclization of the 2'-(phenoxy)acetophenone intermediate.[1]

Materials:

-

2'-(Phenoxy)acetophenone intermediate

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, RuPhos)

-

Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)

-

Anhydrous Toluene or Dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk tube, dissolve the 2'-(phenoxy)acetophenone intermediate (1.0 eq) in anhydrous toluene.

-

Add Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and NaOtBu (1.5 eq).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100-120 °C and stir for 8-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired dibenzo[b,f]oxepin-10(11H)-one.

| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Dibenzo[b,f]oxepin-10(11H)-one | 75-85 | 7.9-7.1 (m, 8H), 4.8 (s, 2H) | 195.5, 155.8, 138.2, 132.5, 131.8, 130.5, 129.7, 128.9, 125.4, 122.1, 121.3, 118.9, 48.2 |

Synthesis of Dibenzo[b,f]thiepin-10(11H)-ones

Analogous to their oxepine counterparts, dibenzo[b,f]thiepines are synthesized via an initial Ullmann-type coupling with a thiophenol, followed by an intramolecular cyclization. These sulfur-containing heterocycles are of interest in medicinal chemistry.[2][3]

Reaction Pathway: Dibenzo[b,f]thiepine Synthesis

Caption: General reaction pathway for the synthesis of Dibenzo[b,f]thiepines.

Protocol 2.1: Synthesis of 2'-(Phenylthio)acetophenone Intermediate

Materials:

-

This compound

-

Substituted Thiophenol

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃)

-

Pyridine or DMF

Procedure:

-

Combine this compound (1.0 eq), the substituted thiophenol (1.1 eq), CuI (0.2 eq), and K₂CO₃ (2.0 eq) in a round-bottom flask.

-

Add anhydrous pyridine or DMF and heat the mixture to reflux (120-150 °C) for 18-36 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a dilute HCl solution.

-

Extract with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2.2: Intramolecular Cyclization to Dibenzo[b,f]thiepin-10(11H)-one

Materials:

-

2'-(Phenylthio)acetophenone intermediate

-

Polyphosphoric acid (PPA) or a Palladium catalyst system (as in Protocol 1.2)

Procedure (Acid-catalyzed):

-

Add the 2'-(phenylthio)acetophenone intermediate to polyphosphoric acid.

-

Heat the mixture to 100-120 °C with stirring for 2-4 hours.

-